(2E)-N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide
Overview
Description
(2E)-N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a prop-2-enamide group, and a tert-butyl substituted hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl prop-2-enamide backbone, followed by the introduction of the carbamothioyl group and the tert-butyl substituted hydroxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
(2E)-N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamothioyl derivatives and furan-containing molecules. Examples are:
- N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide
- N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-(pyridin-2-yl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-18(2,3)12-6-8-15(21)14(11-12)19-17(24)20-16(22)9-7-13-5-4-10-23-13/h4-11,21H,1-3H3,(H2,19,20,22,24)/b9-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBVHCUPOHQAFB-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C=CC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)/C=C/C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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